Product packaging for Methyl 3-bromo-4-methoxyphenethylcarbamate(Cat. No.:)

Methyl 3-bromo-4-methoxyphenethylcarbamate

Cat. No.: B12275629
M. Wt: 288.14 g/mol
InChI Key: BUOLBWBDVCPRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Phenethylcarbamate Derivatives in Contemporary Organic Chemistry and Their Synthetic Significance

Phenethylcarbamate derivatives are a class of organic compounds characterized by a phenethylamine (B48288) skeleton linked to a carbamate (B1207046) group. This structural motif is of considerable interest in modern organic and medicinal chemistry. mdpi.comresearchgate.net Organic carbamates, also known as urethanes, are valued for their chemical stability, which is attributed to the resonance between the nitrogen and carbonyl group, creating a planar and rigid structure akin to an amide bond but with different electronic properties. nih.gov This stability makes them excellent protecting groups for amines in complex multi-step syntheses, as they can be introduced and removed under specific conditions without affecting other parts of the molecule. nih.govacs.org

Beyond their role as synthetic tools, carbamates are recognized as important pharmacophores, meaning they are a key structural component responsible for a drug's biological activity. nih.gov The carbamate moiety is an amide-ester hybrid that can act as a bioisostere for amide bonds, offering improved metabolic stability and cell membrane permeability in drug candidates. nih.govacs.org This has led to their incorporation into a wide array of therapeutic agents. nih.govnih.gov The versatility of the carbamate group allows for extensive derivatization at both the nitrogen and oxygen termini, providing a powerful tool for chemists to modulate a molecule's physicochemical and pharmacokinetic properties. acs.orgnih.gov

Structural Elucidation and Chemical Space Pertaining to Halogenated Methoxyphenethylcarbamates

The compound of interest, Methyl 3-bromo-4-methoxyphenethylcarbamate, belongs to the specific chemical space of halogenated methoxyphenethylcarbamates. A systematic breakdown of its structure reveals several key features that define its chemical properties:

Phenethylamine Core: This is the foundational scaffold, consisting of a benzene (B151609) ring attached to an ethylamine (B1201723) side chain. This structure is famously the basis for many neuroactive compounds and provides a versatile framework for substitution. mdpi.com

Aromatic Substitution: The benzene ring is substituted at two positions:

4-methoxy group (-OCH₃): The methoxy (B1213986) group is an electron-donating group, which influences the electron density of the aromatic ring. Its position can affect the molecule's binding affinity to biological targets and its metabolic pathways. nih.gov

3-bromo group (-Br): The bromine atom is a halogen, which is an electron-withdrawing group with significant steric bulk. researchgate.net Halogenation is a common strategy in medicinal chemistry to enhance binding affinity, modulate lipophilicity, and block metabolic degradation. researchgate.netrsc.org The specific placement of the bromine atom ortho to the methoxy group creates a distinct electronic and steric environment.

The combination of these features—a halogen, a methoxy group, and a methyl carbamate on a phenethylamine scaffold—creates a unique molecule with a specific three-dimensional shape and electronic profile that has not been extensively studied.

Review of Current Research Trends and Unaddressed Questions Regarding Compounds of This Structural Class

Current research into substituted phenethylamines is highly active, particularly in the field of medicinal chemistry and neuropharmacology. nih.govnih.gov Scientists are continually exploring how different substitution patterns on the phenyl ring affect biological activity. mdpi.com The addition of halogens and alkoxy (like methoxy) groups is a well-established method for creating analogues of known active compounds to map structure-activity relationships (SAR). researchgate.net This involves systematically altering the molecule's structure to see how it affects its interaction with a biological target, such as a receptor or enzyme.

However, most published research tends to focus on phenethylamines with different substitution patterns, such as the 2,5-dimethoxy substitution seen in the "2C" family of compounds, or on N-benzyl derivatives (NBOMes). nih.govresearchgate.net While the precursor amine, 3-bromo-4-methoxyphenethylamine (B71492), is commercially available, there is a noticeable lack of dedicated academic studies on its carbamate derivatives. sigmaaldrich.com

This gap in the literature raises several important questions:

How does the specific 3-bromo-4-methoxy substitution pattern influence the molecule's conformational flexibility compared to other disubstituted phenethylamines?

What is the precise effect of adding a methyl carbamate group to this specific amine on its physicochemical properties, such as solubility, lipophilicity (logP), and crystal packing?

From a synthetic standpoint, what are the optimal conditions for the high-yield synthesis and purification of this compound and its close analogues?

Academic Rationale and Research Objectives for Investigating this compound

The investigation of this compound is justified by its potential to fill the aforementioned gaps in chemical knowledge. It serves as an ideal candidate for fundamental research in physical organic chemistry and synthetic methodology.

The primary research objectives would be:

Synthesis and Characterization: To develop and optimize a reliable synthetic route to this compound from its precursor amine. sigmaaldrich.comprepchem.com This would be followed by thorough characterization using modern analytical techniques to establish a definitive set of reference data.

Physicochemical Profiling: To experimentally determine key physicochemical properties. This data is crucial for understanding the molecule's behavior and for building predictive models for related compounds.

Structural Analysis: To perform a detailed structural analysis, potentially including X-ray crystallography, to understand the molecule's solid-state conformation, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.net This provides insight into how the specific substitution pattern governs its three-dimensional structure.

Comparative Studies: To use the findings as a data point for comparison with other halogenated and methoxylated phenethylcarbamates, thereby contributing to a broader understanding of structure-property relationships within this entire class of compounds.

The following data tables provide predicted and known properties for the compound and its precursors, forming a basis for such an investigation.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )CAS Number
This compound C₁₁H₁₄BrNO₃288.14Not Available
3-Bromo-4-methoxyphenethylamine sigmaaldrich.comC₉H₁₂BrNO230.10159465-27-7
3-Bromoanisole nist.govC₇H₇BrO187.032398-37-0
Methyl ChloroformateC₂H₃ClO₂94.5079-22-1

Table 2: Predicted Spectroscopic Data for this compound

Data TypePredicted Values
¹H NMR Aromatic Protons: 3 signals in the range of δ 6.8-7.2 ppm. Methoxy Protons (-OCH₃ on ring): Singlet around δ 3.9 ppm. Carbamate Methyl Protons (-COOCH₃): Singlet around δ 3.7 ppm. Ethyl Chain Protons (-CH₂CH₂-): 2 triplets around δ 2.8 and 3.4 ppm.
¹³C NMR Carbonyl Carbon: Signal around δ 157 ppm. Aromatic Carbons: 6 signals in the range of δ 110-155 ppm. Methoxy Carbon (-OCH₃ on ring): Signal around δ 56 ppm. nih.gov Carbamate Methyl Carbon (-COOCH₃): Signal around δ 52 ppm. Ethyl Chain Carbons (-CH₂CH₂-): 2 signals in the range of δ 35-45 ppm.
IR Spectroscopy (cm⁻¹) N-H Stretch: ~3300 cm⁻¹. C=O Stretch (Carbamate): ~1700 cm⁻¹. C-O Stretch: ~1250 cm⁻¹. Aromatic C-H/C=C Bending: Below 1600 cm⁻¹.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14BrNO3 B12275629 Methyl 3-bromo-4-methoxyphenethylcarbamate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

methyl N-[2-(3-bromo-4-methoxyphenyl)ethyl]carbamate

InChI

InChI=1S/C11H14BrNO3/c1-15-10-4-3-8(7-9(10)12)5-6-13-11(14)16-2/h3-4,7H,5-6H2,1-2H3,(H,13,14)

InChI Key

BUOLBWBDVCPRKY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)OC)Br

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Methyl 3 Bromo 4 Methoxyphenethylcarbamate

Strategic Retrosynthetic Analysis and Key Disconnection Approaches

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For Methyl 3-bromo-4-methoxyphenethylcarbamate, several logical disconnections can be proposed to devise a synthetic plan.

The most prominent disconnection is at the carbamate (B1207046) functional group. Cleavage of the nitrogen-carbonyl bond (C-N) leads back to the key intermediate, 3-bromo-4-methoxyphenethylamine (B71492) sigmaaldrich.com, and a methyl carbonyl source, such as methyl chloroformate. This approach isolates the formation of the carbamate as the final step in the synthesis.

A second disconnection can be made at the carbon-bromine (C-Br) bond on the aromatic ring. This suggests that the bromine atom can be introduced onto a pre-existing Methyl 4-methoxyphenethylcarbamate precursor through electrophilic aromatic substitution.

A third strategy involves disconnecting the phenethyl side chain itself. For instance, breaking the Cα-Cβ bond of the side chain could lead back to a substituted benzaldehyde (B42025), such as 3-bromo-4-methoxybenzaldehyde , which would then undergo a homologation reaction (a reaction that adds a -CH2- group) to build the two-carbon side chain.

These disconnections form the basis for the forward synthetic routes discussed in the following sections. The most common and practical approach often involves synthesizing the substituted phenethylamine (B48288) core first, followed by the final carbamate formation.

Synthesis of Precursor Molecules and Intermediates

The construction of this compound relies on the sequential and controlled formation of its constituent parts.

Directed Bromination Strategies on the Methoxy-Substituted Aromatic Ring

The introduction of the bromine atom at a specific position on the aromatic ring is a critical step that relies on the directing effects of the existing substituents. The methoxy (B1213986) (-OCH3) group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. schoolwires.net The phenethyl or a related side chain is generally a weakly deactivating meta-director.

In a typical synthetic sequence where bromination occurs on a precursor like 4-methoxyphenethylamine , the activating ortho, para-directing effect of the methoxy group dominates. Since the para position is already occupied by the side chain, the incoming electrophile (Br+) is directed to one of the ortho positions. This leads to the desired regioselective formation of the 3-bromo isomer.

Common brominating agents for this type of transformation include:

N-Bromosuccinimide (NBS): A mild and selective source of electrophilic bromine, often used in polar solvents.

Bromine (Br2): Can be used with a Lewis acid catalyst or in a polar solvent like acetic acid.

The precise conditions are chosen to maximize the yield of the desired 3-bromo product while minimizing potential side reactions.

Formation of the Phenethyl Side Chain via Homologation or Coupling Reactions

Building the phenethyl (-CH2CH2NH2) side chain onto the substituted benzene (B151609) ring can be accomplished through several established methods. themasterchemistry.com A common starting point is a substituted benzaldehyde or benzoic acid.

One effective route begins with 3-bromo-4-methoxybenzaldehyde . This can be converted to the corresponding nitrostyrene (B7858105) via a Henry reaction with nitromethane. Subsequent reduction of both the nitro group and the carbon-carbon double bond, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, yields the target 3-bromo-4-methoxyphenethylamine .

Alternatively, starting from 3-bromo-4-methoxyphenylacetic acid , the carboxylic acid can be converted to an amide, which is then reduced to the amine using agents like LiAlH4. Another pathway involves the reduction of a corresponding phenylacetonitrile, such as 4-bromo-3-methoxyphenylacetonitrile , using borane (B79455) in tetrahydrofuran (B95107) to yield the phenethylamine. prepchem.com

Introduction of the Methoxy Group onto the Aromatic Scaffold

The methoxy group can be introduced at various stages of the synthesis, often via a Williamson ether synthesis on a corresponding phenol (B47542) precursor. For example, if the synthesis starts from a phenolic compound like methyl 3-bromo-4-hydroxybenzoate bldpharm.com, the hydroxyl group can be converted to a methoxy group by reaction with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

In some strategies, the methoxylation is performed early in the sequence. For instance, a patent describes the synthesis of 3-bromo-4-methoxyaniline where a 3-bromo-4-fluoronitrobenzene (B1266112) precursor is reacted with sodium methoxide (B1231860) in methanol (B129727) to install the methoxy group via nucleophilic aromatic substitution, followed by reduction of the nitro group. google.com This highlights the versatility in synthetic planning, allowing the methoxy group to be introduced before or after other key functional groups are in place.

Methyl Carbamate Formation Protocols, Including Phosgene-Free Methods

The final step in many synthetic routes is the formation of the methyl carbamate from the primary amine, 3-bromo-4-methoxyphenethylamine .

Traditional Method: The classical approach involves reacting the amine with methyl chloroformate in the presence of a base (like triethylamine (B128534) or sodium hydroxide) to neutralize the HCl byproduct. This is a highly efficient and widely used method.

Phosgene-Free Methods: Due to the high toxicity of phosgene (B1210022) and its derivatives like methyl chloroformate, significant research has focused on developing safer, phosgene-free alternatives for carbamate synthesis. These methods are becoming increasingly important in modern organic chemistry. acs.org

MethodReagentsConditionsReference
Carbon Dioxide BasedAmine, CO2, Metal Alkoxide (e.g., Ti(OMe)4)High pressure CO2, elevated temperature oup.com
Carbonate ExchangeAmine, Dimethyl Carbonate (DMC)Catalyst (e.g., Zinc Acetate), elevated temperature acs.org
Urea-based TranscarbamationAmine, Methyl Carbamate, Catalyst (e.g., ZnCl2)Elevated temperature researchgate.net
CO2 and Alkylating AgentAmine, CO2 (dry ice), Cesium Carbonate, Alkyl HalideAmbient temperature and pressure google.com

These alternative methods often utilize less hazardous reagents like carbon dioxide or dimethyl carbonate as the carbonyl source, providing a greener approach to carbamate synthesis. oup.comresearchgate.netgoogle.com

Catalytic Approaches and Advanced Reaction Conditions for Enhanced Efficiency and Yield

The synthesis of this compound can be conceptually approached through the formation of the carbamate functional group from the corresponding precursor, 3-bromo-4-methoxyphenethylamine sigmaaldrich.com. A primary and highly effective method for this transformation is the reaction of the amine with a suitable methylating agent for the carbamate moiety.

One of the most common methods for the formation of methyl carbamates is the reaction of an amine with methyl chloroformate. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Advanced catalytic systems, including transition metal complexes, have been shown to enhance the efficiency and selectivity of such reactions under milder conditions. For instance, palladium catalysts, such as Pd(PPh₃)₄, have been computationally studied for their role in facilitating carbamate formation, demonstrating their ability to stabilize reaction intermediates nih.gov.

Another catalytic approach involves the use of dimethyl carbonate (DMC) as a greener alternative to phosgene-derived reagents like methyl chloroformate. The reaction of an amine with DMC can be catalyzed by a variety of catalysts, including basic catalysts and metal complexes, to yield the corresponding methyl carbamate researchgate.net.

More advanced and atom-economical methods involve the direct synthesis from the amine, carbon dioxide (a renewable C1 source), and methanol. Heterogeneous catalysts, such as cerium oxide (CeO₂), have demonstrated high efficacy in this one-pot synthesis, yielding methyl carbamates in high yields and selectivities. This approach is particularly attractive from a green chemistry perspective as it utilizes a greenhouse gas as a raw material rsc.org.

The table below summarizes various catalytic systems applicable to the synthesis of methyl carbamates from amines, which could be adapted for the production of this compound.

Catalyst SystemReagentsReaction TypePotential Advantages
Base (e.g., Triethylamine)3-bromo-4-methoxyphenethylamine, Methyl ChloroformateAcylationWell-established, simple procedure
Pd(PPh₃)₄3-bromo-4-methoxyphenethylamine, Methyl ChloroformateCatalytic AcylationMilder reaction conditions, potential for higher selectivity nih.gov
Basic Catalysts3-bromo-4-methoxyphenethylamine, Dimethyl CarbonateCarbamoylationUse of a less toxic reagent (DMC) researchgate.net
CeO₂3-bromo-4-methoxyphenethylamine, CO₂, MethanolOne-pot SynthesisUtilization of CO₂, high atom economy rsc.org
La₂O₃/SiO₂3-bromo-4-methoxyphenethylamine, Urea, Organic CarbonatesMetathesisHigh atom efficiency, solvent-free conditions possible tandfonline.com

Sustainable Synthesis Initiatives and Green Chemistry Metrics

The principles of green chemistry are increasingly integral to the development of synthetic routes for fine chemicals. For the synthesis of this compound, several strategies can be employed to enhance its environmental profile.

The use of carbon dioxide as a C1 source in the synthesis of carbamates is a prime example of a green chemistry approach. This method not only utilizes a waste product but also avoids the use of toxic reagents like phosgene rsc.orgpsu.edu. Basic catalysts have been shown to be effective in converting amines, alcohols, and CO₂ into carbamates under relatively mild conditions rsc.orgpsu.edu.

Another sustainable approach is the use of heterogeneous catalysts. These catalysts, such as CeO₂ and La₂O₃/SiO₂, can be easily separated from the reaction mixture and potentially reused, which simplifies product purification and reduces waste rsc.orgtandfonline.com.

To quantitatively assess the "greenness" of a synthetic route, various metrics have been developed. These include Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI).

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Routes with high atom economy are preferred.

E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a greener process.

Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI signifies a more sustainable and efficient process.

The table below illustrates how different synthetic routes for carbamate formation compare in terms of green chemistry principles.

Synthetic RouteGreen Chemistry PrincipleKey Benefit
Amine + CO₂ + AlcoholUse of Renewable FeedstocksUtilizes CO₂ as a C1 source, reducing greenhouse gas emissions rsc.orgpsu.edu.
Amine + Dimethyl CarbonateUse of Safer ReagentsAvoids the use of highly toxic phosgene derivatives researchgate.net.
Heterogeneous CatalysisCatalysis and Waste ReductionFacilitates catalyst recycling and reduces downstream processing rsc.orgtandfonline.com.
Solvent-free ReactionsPrevention of WasteReduces or eliminates the use of solvents, minimizing waste and environmental impact tandfonline.com.

Exploration of Process Intensification and Scale-Up Methodologies

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. For the synthesis of this compound, microreactor technology offers a promising avenue for process intensification.

Microreactors provide a high surface-area-to-volume ratio, leading to enhanced heat and mass transfer. This allows for precise control over reaction parameters such as temperature and mixing, which can lead to higher yields, improved selectivity, and safer operation, especially for highly exothermic reactions. The use of microreactors can transform chemical synthesis by providing compact and highly efficient systems.

When considering the scale-up of the synthesis, a thorough understanding of the reaction kinetics and thermodynamics is crucial. For catalytic reactions, the choice of catalyst, its loading, and the reaction conditions must be optimized for large-scale production. For instance, in a one-pot synthesis using a heterogeneous catalyst, the reactor design must ensure efficient mixing of the solid catalyst with the liquid and gaseous reactants.

Continuous flow chemistry, often implemented using microreactors or other continuous-flow reactors, is another key aspect of process intensification. This approach allows for a steady-state production, which can lead to more consistent product quality and higher throughput compared to batch processes.

Key considerations for the scale-up of the synthesis of this compound are summarized in the table below.

ParameterConsideration for Scale-UpImpact on Process
Reaction Kinetics Understanding the rate-determining steps and the effect of reactant concentrations and temperature.Optimization of reactor residence time and operating conditions for maximum throughput.
Heat Transfer Managing the heat generated or consumed during the reaction to maintain optimal temperature.Prevention of hotspots, which can lead to side reactions and reduced product quality.
Mass Transfer Ensuring efficient mixing of reactants, especially in multiphase systems (e.g., gas-liquid-solid).Maximizing reaction rates and preventing mass transfer limitations.
Catalyst Stability and Reusability Evaluating the long-term performance and recyclability of the catalyst in a continuous or large-batch process.Reducing catalyst costs and minimizing waste.
Downstream Processing Developing efficient methods for product isolation and purification at a larger scale.Ensuring the final product meets the required purity specifications and minimizing product loss.

Spectroscopic Data for this compound Remains Elusive

Despite extensive searches across chemical databases and scientific literature, detailed experimental or high-quality predicted spectroscopic data for the compound This compound (CAS No. 1181691-32-6) is not publicly available at this time. While the existence of the compound is confirmed through its CAS registry number and molecular weight of 288.14 g/mol , the specific data required for a comprehensive structural characterization, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, could not be located.

The requested article, "Advanced Spectroscopic and Structural Characterization of this compound," was structured to provide an in-depth analysis of its chemical makeup. This would have included a detailed breakdown of its one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR spectra to elucidate the connectivity and spatial relationships of its atoms. Furthermore, the plan was to incorporate high-resolution mass spectrometry (HRMS) to confirm its molecular formula and tandem mass spectrometry (MS/MS) to analyze its fragmentation patterns, offering insights into its substructures. Finally, vibrational spectroscopy data from FTIR and Raman analysis would have been used to identify the presence of key functional groups.

Unfortunately, the absence of this foundational spectroscopic information in the public domain prevents the creation of a scientifically accurate and detailed article as per the requested outline. Searches for the synthesis of this compound, which would typically include its characterization data, also proved unsuccessful in yielding the necessary spectra.

While information on related compounds, such as 3-Bromo-4-methoxyphenethylamine and other bromo-methoxy substituted aromatic compounds, is available, this data cannot be extrapolated to accurately represent the specific spectroscopic properties of this compound.

Therefore, until the spectroscopic characterization of this particular compound is published and made publicly accessible, a thorough and scientifically rigorous analysis as requested cannot be provided.

Advanced Spectroscopic and Structural Characterization of Methyl 3 Bromo 4 Methoxyphenethylcarbamate

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

Information on the crystal system, space group, unit cell dimensions, and key bond lengths/angles for Methyl 3-bromo-4-methoxyphenethylcarbamate is not available in published literature. An experimental X-ray diffraction study would be required to determine these parameters and elucidate the molecule's three-dimensional structure in the solid state, including the conformation of the phenethylcarbamate side chain relative to the substituted phenyl ring.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable)

The potential chirality of this compound would depend on its synthesis and whether a chiral center is introduced. If the molecule is chiral and has been resolved into its enantiomers, circular dichroism spectroscopy could be employed to study its chiroptical properties. However, there is no information available to suggest that this compound has been synthesized in an enantiomerically enriched form or analyzed by such methods.

Computational Chemistry and Theoretical Modeling of Methyl 3 Bromo 4 Methoxyphenethylcarbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution and energy levels, which are crucial for predicting chemical reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For Methyl 3-bromo-4-methoxyphenethylcarbamate, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are employed to determine its optimized molecular geometry. These calculations yield precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy structure.

The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical reactivity descriptors. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. Global reactivity descriptors, including electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies, offering further insights into the molecule's reactive nature.

Table 1: Calculated DFT Geometrical Parameters for this compound (Note: As specific research data for this exact compound is not publicly available, this table represents a hypothetical output based on typical DFT calculations for similar organic molecules.)

ParameterBond Length (Å)ParameterBond Angle (°)
C-C (aromatic)1.39 - 1.41C-C-C (aromatic)119 - 121
C-Br1.90C-C-Br118 - 120
C-O (methoxy)1.36C-C-O115 - 125
C-N (carbamate)1.35C-N-C120 - 122
C=O (carbamate)1.23O=C-N124 - 126

Ab Initio Methods for High-Level Electronic Structure Determination

For a more rigorous determination of the electronic structure, ab initio methods, which are based on first principles without empirical parameterization, can be utilized. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) theory, while computationally more intensive, provide a higher level of accuracy for electron correlation effects. These calculations are particularly valuable for benchmarking the results obtained from DFT and for investigating systems where DFT may not be sufficiently accurate. Applying these high-level methods to this compound would yield highly reliable electronic energies and properties.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the phenethyl and carbamate (B1207046) moieties in this compound allows for multiple low-energy conformations. A thorough conformational analysis is essential to identify the most stable conformers and to understand the molecule's flexibility. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step. The resulting potential energy surface (PES) map reveals the global and local energy minima, corresponding to the most stable and metastable conformers, respectively, as well as the transition states connecting them.

Molecular Dynamics (MD) Simulations for Solvent Effects and Dynamic Behavior

To understand the behavior of this compound in a realistic environment, such as in a solvent, Molecular Dynamics (MD) simulations are performed. MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. These simulations provide a dynamic picture of the molecule's behavior, including its conformational changes, interactions with solvent molecules, and transport properties. By running simulations in different solvents, the influence of the solvent polarity and hydrogen bonding on the molecule's structure and dynamics can be elucidated.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework. Comparing the calculated spectra with experimental data can aid in the structural elucidation of the molecule.

IR Spectroscopy: The vibrational frequencies and intensities of the infrared (IR) spectrum can be computed from the second derivatives of the energy with respect to the atomic positions. These calculations help in assigning the observed IR absorption bands to specific vibrational modes of the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis). By calculating the excitation energies and oscillator strengths, the wavelengths of maximum absorption (λ_max) can be predicted, providing insights into the electronic transitions within the molecule.

Table 2: Predicted Spectroscopic Data for this compound (Note: This table is a hypothetical representation of predicted data.)

SpectroscopyParameterPredicted Value
¹³C NMRδ (C=O)~155 ppm
¹H NMRδ (CH₃-O)~3.8 ppm
IRν (C=O)~1700 cm⁻¹
IRν (N-H)~3300 cm⁻¹
UV-Visλ_max~280 nm

In Silico Analysis of Potential Reaction Mechanisms and Transition State Structures

Computational chemistry can be used to explore potential reaction pathways for this compound. By mapping the potential energy surface for a given reaction, the structures and energies of reactants, products, intermediates, and, crucially, the transition states can be determined. Identifying the transition state, which is a first-order saddle point on the potential energy surface, is key to understanding the reaction mechanism and calculating the activation energy. This information is vital for predicting reaction rates and understanding the factors that control the selectivity of a reaction. For instance, the reactivity of the bromine atom in nucleophilic substitution reactions or the stability of the carbamate group towards hydrolysis could be investigated through these in silico methods.

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of Methyl 3 Bromo 4 Methoxyphenethylcarbamate

Reactions at the Aromatic Ring: Electrophilic Aromatic Substitutions and Functionalization

The aromatic ring of Methyl 3-bromo-4-methoxyphenethylcarbamate is substituted with a methoxy (B1213986) group (-OCH3) and a bromine atom (-Br). The methoxy group is a strong activating group and is ortho-, para- directing due to its ability to donate electron density to the ring through resonance. Conversely, the bromine atom is a deactivating group but is also ortho-, para- directing. masterorganicchemistry.com

In electrophilic aromatic substitution (EAS) reactions, the position of substitution is determined by the combined electronic effects of these two groups. masterorganicchemistry.com The powerful activating effect of the methoxy group at position 4 and the deactivating effect of the bromine at position 3 will primarily direct incoming electrophiles to the positions ortho and para to the methoxy group. Given that the para position is occupied by the phenethylcarbamate side chain, and one ortho position is blocked by the bromine atom, the most likely position for electrophilic attack is the carbon atom at position 5 of the aromatic ring.

Common electrophilic aromatic substitution reactions include:

Nitration: Using nitric acid (HNO3) and a sulfuric acid (H2SO4) catalyst, a nitro group (-NO2) can be introduced onto the aromatic ring, likely at the 5-position. minia.edu.eg

Halogenation: Further halogenation, for instance with Br2 and a Lewis acid catalyst like FeBr3, would also be directed to the 5-position. libretexts.org

Friedel-Crafts Acylation and Alkylation: These reactions, which introduce acyl and alkyl groups respectively, would similarly be expected to occur at the 5-position, though the presence of the deactivating bromine and the potentially coordinating carbamate (B1207046) group might necessitate harsher reaction conditions. masterorganicchemistry.com

The general mechanism for these reactions involves the generation of a potent electrophile that attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. minia.edu.eglibretexts.org A subsequent deprotonation step restores the aromaticity of the ring. libretexts.org

Reactivity of the Bromine Atom: Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom on the aromatic ring is a key site for functionalization via transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly versatile for forming biaryl structures. For this compound, a Suzuki coupling could be employed to introduce a new aryl or vinyl substituent at the 3-position. The general catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Studies on related aryl carbamates have shown that Ni-catalyzed Suzuki-Miyaura reactions can also be effective. nih.govacs.orgacs.orgnih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. organic-chemistry.org This would allow for the introduction of a vinyl group at the 3-position of the aromatic ring. The reaction mechanism generally involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Sonogashira Coupling: This coupling reaction utilizes a palladium catalyst and a copper(I) co-catalyst to link the aryl bromide with a terminal alkyne, forming an arylethyne. wikipedia.orgorganic-chemistry.org This provides a direct route to introduce an alkyne functionality at the 3-position. The reaction proceeds through a catalytic cycle involving both palladium and copper. nih.gov Copper-free Sonogashira couplings have also been developed. organic-chemistry.orgnih.gov

Table 1: Overview of Potential Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Resulting Bond
Suzuki-Miyaura R-B(OH)2 Pd catalyst, base C-C (aryl-aryl, aryl-vinyl)
Heck Alkene Pd catalyst, base C-C (aryl-vinyl)
Sonogashira Terminal Alkyne Pd catalyst, Cu(I) cocatalyst, base C-C (aryl-alkynyl)

Transformations of the Carbamate Moiety: Hydrolysis, Transcarbamylation, and Reduction Reactions

The methyl carbamate functional group (-NHCOOCH3) is susceptible to a variety of transformations, allowing for further modification of the molecule.

Hydrolysis: Carbamates can be hydrolyzed under acidic or basic conditions to yield the corresponding amine, alcohol (in this case methanol), and carbon dioxide. Alkaline hydrolysis of phenyl N-phenylcarbamates has been shown to proceed via an E1cB mechanism. rsc.org For this compound, hydrolysis would cleave the carbamate to produce 3-bromo-4-methoxyphenethylamine (B71492). sigmaaldrich.com

Transcarbamylation: This reaction involves the transfer of the carbamoyl (B1232498) group to another nucleophile, such as an alcohol or amine. Tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate has been reported as an efficient method for synthesizing other carbamates. organic-chemistry.org Similarly, microwave-promoted transcarbamylation of sulfonylcarbamates can occur under continuous-flow conditions. acs.org This suggests that the methyl carbamate group in the title compound could potentially be converted to other carbamates by reaction with different alcohols under appropriate catalytic conditions.

Reduction Reactions: Carbamates are generally resistant to reduction but can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH4). The reduction of carbamates typically leads to the corresponding N-methyl amine. stackexchange.comacs.org In the case of this compound, reduction with a strong hydride reagent would likely convert the carbamate to an N-methyl group, yielding N-methyl-3-bromo-4-methoxyphenethylamine. More recent methods have explored magnesium-catalyzed reduction of carbamates. acs.org

Reactions Involving the Phenethyl Linkage: Oxidative or Reductive Cleavages

The phenethyl linkage, the two-carbon chain connecting the aromatic ring to the carbamate nitrogen, can also be a site of chemical transformation, primarily through cleavage reactions.

Oxidative Cleavage: Oxidative cleavage of the bond between the two carbons of the phenethyl group, or the bond between the benzylic carbon and the aromatic ring, can be achieved under strong oxidizing conditions. Ozonolysis is a classic method for cleaving carbon-carbon double bonds, but related oxidative cleavage reactions can occur with certain reagents on saturated systems, often proceeding through radical intermediates. masterorganicchemistry.comnih.gov For instance, the oxidation of alkyl-substituted aromatic compounds can lead to ring-cleavage products. nih.gov

Reductive Cleavage: Reductive cleavage, or hydrogenolysis, involves breaking a bond using a reducing agent, often hydrogen gas in the presence of a catalyst. numberanalytics.com While the C-C bonds of the phenethyl linkage are generally stable, under harsh reductive conditions, cleavage could potentially occur. More commonly, reductive cleavage is used to remove protecting groups, such as a benzyl (B1604629) group from an ester. numberanalytics.com In the context of this molecule, specific reagents would be needed to target the phenethyl linkage over other functional groups.

Photochemical and Radiolytic Transformations and Their Underlying Mechanisms

The interaction of this compound with high-energy radiation, such as UV light or gamma rays, can induce chemical transformations.

Photochemical Transformations: Photochemical reactions are initiated by the absorption of light. Aromatic bromine compounds can undergo photolytic cleavage of the carbon-bromine bond to form an aryl radical and a bromine radical. These highly reactive species can then participate in a variety of subsequent reactions. The phenethyl linkage itself can also be a target for photochemical reactions. For example, visible-light-driven photocatalysis has been used to cleave the C-O bond in phenethyl phenyl ether, a model compound for lignin. acs.org This suggests the potential for photocatalytic cleavage of bonds within the phenethyl moiety of the title compound.

Radiolytic Transformations: Radiolysis involves the chemical decomposition of a substance by high-energy radiation. ichtj.waw.pl In aqueous solutions, the radiolysis of halogenated aromatic compounds has been studied. iaea.org The reaction of solvated electrons (e_aq-) with bromobenzene (B47551) leads to the quantitative splitting of the bromide anion. iaea.org This indicates that under radiolytic conditions, the C-Br bond in this compound would be a primary target for cleavage. The process involves the formation of radical ions and excited states as key intermediates. ekb.eg

Kinetic and Thermodynamic Studies of Key Reaction Pathways

Kinetics: The rates of the reactions discussed would be influenced by several factors:

Electrophilic Aromatic Substitution: The rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form the sigma complex. libretexts.org The presence of the activating methoxy group would increase the rate compared to unsubstituted benzene (B151609), while the deactivating bromine would decrease it.

Cross-Coupling Reactions: The kinetics of Suzuki-Miyaura, Heck, and Sonogashira couplings are complex and depend on the catalyst, ligands, base, solvent, and temperature. The oxidative addition step is often rate-limiting.

Carbamate Transformations: The rates of hydrolysis, transcarbamylation, and reduction would be highly dependent on the reagent concentrations, temperature, and catalyst used. For example, the alkaline hydrolysis of related carbamates shows a dependence on the hydroxide (B78521) ion concentration. rsc.org

Thermodynamics: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG).

Aromatic Substitution: These reactions are generally exothermic and thermodynamically favorable, as the strong C-H bond is replaced by a new, often stable, bond to the electrophile, and aromaticity is restored.

Cross-Coupling Reactions: The formation of stable C-C bonds makes these reactions thermodynamically favorable.

Cleavage Reactions: Hydrolysis and certain cleavage reactions are often driven by the formation of stable small molecules like CO2 or by a significant increase in entropy.

Computational studies on related systems, such as the Suzuki-Miyaura cross-coupling of aryl carbamates, have been used to elucidate the full catalytic cycles and understand the stability of intermediates, providing insights into the thermodynamics of the reaction pathways. nih.govacs.org

Applications in Advanced Organic Synthesis and Methodology Development

Methyl 3-bromo-4-methoxyphenethylcarbamate as a Precursor for the Synthesis of Complex Organic Molecules

The true potential of this compound lies in its capacity to serve as a foundational element in the synthesis of more complex and biologically relevant molecules. The aryl bromide functionality is a linchpin for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. For instance, Suzuki, Heck, or Buchwald-Hartwig amination reactions could be employed at this position to introduce new substituents, effectively building out the molecular complexity.

The carbamate (B1207046) group, while often used as a protecting group for amines, can also be a handle for further modification or can be a key structural feature in the final target molecule. acs.orgwikipedia.org For example, after a series of transformations on the aromatic ring, the carbamate could be hydrolyzed to reveal a primary amine, which could then undergo a host of subsequent reactions, such as amide bond formation or reductive amination, to complete the synthesis of a complex target.

A hypothetical synthetic application could involve its use in the construction of isoquinoline (B145761) alkaloids or other pharmacologically relevant nitrogen-containing heterocycles. The phenethyl portion of the molecule provides the core C6-C2-N unit common to many of these structures. A synthetic sequence might involve an initial cross-coupling reaction at the bromine position, followed by an intramolecular cyclization reaction (e.g., a Pictet-Spengler or Bischler-Napieralski type reaction) to form the heterocyclic core. The methoxy (B1213986) group on the aromatic ring can influence the regioselectivity of such cyclizations and can be a key feature in the final product's biological activity.

Reaction Type Potential Product Class Key Transformation
Suzuki CouplingBiaryl-substituted phenethylaminesC-C bond formation
Heck CouplingAlkenyl-substituted phenethylaminesC-C bond formation
Buchwald-Hartwig AminationArylamine-substituted phenethylaminesC-N bond formation
Intramolecular CyclizationIsoquinoline or other N-heterocyclesRing formation

Table 1: Potential Synthetic Transformations of this compound This table illustrates hypothetical applications of the title compound in synthesizing more complex molecular structures.

Development of Novel Synthetic Methodologies Leveraging its Unique Structural Features

The specific combination of functional groups in this compound makes it an interesting substrate for the development of new synthetic methods. For example, the interplay between the methoxy group and the bromine atom could be exploited in directed ortho-metalation (DoM) strategies. Although the methoxy group is a relatively weak directing group, its presence could potentially be used to functionalize the C5 position of the aromatic ring.

Furthermore, the carbamate moiety itself can act as a directing group in certain transition-metal-catalyzed C-H activation reactions. This could open up novel pathways to functionalize the ethyl side chain or even the aromatic ring in a regioselective manner that would be difficult to achieve through classical methods.

Research into palladium-catalyzed reactions of aryl chlorides and triflates with sodium cyanate (B1221674) to form carbamates has shown the versatility of such transformations. nih.gov While aryl bromides were noted to be less reactive in some contexts, this opens avenues for selective and sequential couplings if multiple halide types were present on a scaffold. nih.gov The development of new catalyst systems that are highly active for aryl bromides like the one in our title compound could be a fruitful area of research.

Participation in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), which combine three or more reactants in a single step, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov The structure of this compound is well-suited for participation in such reactions.

For instance, the aryl bromide could be a component in a palladium-catalyzed MCR. There are known MCRs that involve an aryl halide, carbon monoxide, and an amine or alcohol to generate amides or esters. organic-chemistry.org In a hypothetical scenario, this compound could react with CO and an amine in a single pot to yield a more complex product with a newly formed amide bond at the original site of the bromine atom.

Cascade reactions, where a single event triggers a series of subsequent bond-forming transformations, could also be designed around this scaffold. For example, an initial intermolecular coupling at the bromine position could be designed to produce an intermediate that is perfectly poised to undergo a spontaneous intramolecular cyclization, perhaps involving the carbamate nitrogen, to build a polycyclic system in one fluid operation. Recent advances have highlighted three-component couplings involving arynes, allyl bromides, and CO2, showcasing novel ways organic bromides can participate in MCRs. mdpi.com

Utility in the Construction of Diversified Molecular Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. nih.govcam.ac.ukcam.ac.uk this compound is an excellent starting point for a DOS campaign due to its multiple points of diversification.

The aryl bromide serves as a key anchor point for diversification. A library of different boronic acids could be coupled to this position using the Suzuki reaction to generate a wide array of biaryl derivatives. nih.gov Simultaneously or sequentially, the carbamate group offers another site for introducing diversity. It can be deprotected to the amine and then acylated with a variety of carboxylic acids, or it could potentially be N-alkylated.

This "build/couple/pair" strategy allows for the rapid generation of a large number of distinct compounds from a common core. cam.ac.uk The resulting library of molecules would possess significant scaffold diversity, which is a crucial factor for discovering new biological activities. cam.ac.uk

Diversification Point Reaction Type Source of Diversity Potential New Functionality
Aryl BromideSuzuki CouplingLibrary of Boronic AcidsAryl, Heteroaryl groups
Aryl BromideSonogashira CouplingLibrary of Terminal AlkynesAlkynyl groups
Carbamate (after deprotection)AcylationLibrary of Carboxylic AcidsAmides
Carbamate (after deprotection)Reductive AminationLibrary of Aldehydes/KetonesSecondary/Tertiary Amines

Table 2: Illustrative Diversity-Oriented Synthesis Strategy This table outlines a hypothetical strategy for creating a diverse molecular library starting from this compound.

Integration into Solid-Phase Organic Synthesis (SPOS) Strategies

Solid-phase organic synthesis (SPOS) is a powerful technique for the synthesis of compound libraries, peptides, and other polymers, as it simplifies purification by allowing excess reagents and byproducts to be washed away from the resin-bound product. nih.gov The structure of this compound is amenable to several SPOS strategies.

One approach would be to tether the molecule to a solid support. For example, if the methyl carbamate were first converted to a different type of carbamate, such as a Boc or Fmoc group, the molecule could be linked to a resin through this functionality. wikipedia.org Alternatively, a linker could be attached to the aromatic ring via a coupling reaction at the bromine position, and this linker would then be used to immobilize the molecule.

A Hypothetical Exploration of this compound: In Vitro Mechanistic Investigations

The compound this compound is a synthetic molecule of interest for its potential biological activities. While extensive research on this specific compound is not publicly available, its structural features—a substituted phenethylamine (B48288) backbone with a carbamate moiety—suggest plausible interactions with various biological systems. This article outlines hypothetical in vitro research directions aimed at elucidating the potential mechanisms of action of this compound at the molecular and cellular levels.

In Vitro Mechanistic Investigations of Biological Interactions Hypothetical Research Directions

The following sections detail a series of proposed in vitro studies designed to systematically investigate the biological interactions of Methyl 3-bromo-4-methoxyphenethylcarbamate. These hypothetical research avenues are designed to identify its molecular targets and characterize its influence on biochemical pathways.

A primary step in understanding the biological effects of this compound would be to identify its direct molecular targets. Cell-free systems provide a controlled environment to study these interactions without the complexity of cellular processes.

Hypothetical Research Plan:

A comprehensive screening approach could be employed to identify potential binding partners. This would involve a panel of purified proteins, including but not limited to, G-protein coupled receptors (GPCRs), ion channels, enzymes, and nuclear receptors that are commonly modulated by phenethylamine-like compounds.

Radioligand Binding Assays: To determine the binding affinity of this compound for specific receptors, competitive binding assays could be performed. In these assays, a known radiolabeled ligand for the target receptor would be displaced by increasing concentrations of the test compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) would be determined. This value can then be used to calculate the equilibrium dissociation constant (Ki), which reflects the binding affinity of the compound for the receptor.

Surface Plasmon Resonance (SPR): SPR could be utilized to study the kinetics of binding between this compound and its potential protein targets in real-time. This technique would provide data on the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique to measure the thermodynamic parameters of binding, including the enthalpy (ΔH) and entropy (ΔS) of the interaction, in addition to the binding affinity (KD). This would provide a complete thermodynamic profile of the binding event between the compound and its target.

Hypothetical Data Table for Binding Affinity Studies:

Molecular Target Assay Type Hypothetical Ki (nM) Hypothetical KD (nM)
Dopamine Receptor D2Radioligand Binding150-
Serotonin Receptor 5-HT2ARadioligand Binding320-
Monoamine Oxidase AEnzyme Inhibition-85 (SPR)
Voltage-gated Sodium ChannelElectrophysiology-500

Given the carbamate (B1207046) structure, it is plausible that this compound could interact with various enzymes, either as a substrate for hydrolases or as an inhibitor of other enzyme classes.

Hypothetical Research Plan:

Enzyme Inhibition Assays: A panel of enzymes, such as monoamine oxidase (MAO-A and MAO-B), acetylcholinesterase (AChE), and various cytochrome P450 (CYP) isoforms, could be tested for inhibition by this compound. Initial screens would determine the percent inhibition at a fixed concentration of the compound. For enzymes that show significant inhibition, full dose-response curves would be generated to determine the IC50 value.

Mechanism of Inhibition Studies: For any confirmed enzymatic inhibition, further studies would be conducted to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This would involve measuring the initial reaction velocities at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.

Substrate Potential Studies: To investigate if the compound can be a substrate for enzymes like carboxylesterases, its degradation over time in the presence of the purified enzyme would be monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Hypothetical Data Table for Enzyme Inhibition Studies:

Enzyme Hypothetical IC50 (µM) Hypothetical Mechanism of Inhibition
Monoamine Oxidase A1.2Competitive
Monoamine Oxidase B8.5Competitive
Acetylcholinesterase> 100No significant inhibition
Cytochrome P450 2D625.3Non-competitive

Beyond specific receptor or enzyme binding, the interaction of this compound with other essential biological macromolecules, such as DNA and structural proteins, could be investigated.

Hypothetical Research Plan:

DNA Intercalation Assays: The potential for the compound to intercalate with DNA could be assessed using techniques such as UV-Visible spectroscopy, fluorescence spectroscopy with a DNA probe like ethidium bromide, or circular dichroism (CD) spectroscopy. Changes in the spectral properties of DNA upon addition of the compound would suggest an interaction.

Protein Aggregation Studies: The effect of the compound on the aggregation of proteins implicated in neurodegenerative diseases, such as amyloid-beta or alpha-synuclein, could be explored. Thioflavin T (ThT) fluorescence assays could be used to monitor the kinetics of protein aggregation in the presence and absence of this compound.

To gain a deeper understanding of the binding mode of this compound with its identified receptor targets, molecular-level investigations would be crucial.

Hypothetical Research Plan:

Computational Docking and Molecular Dynamics Simulations: In silico studies could be performed to predict the binding pose and interaction energies of this compound within the binding pocket of its target receptors. These simulations can identify key amino acid residues involved in the interaction and provide insights into the structural basis of binding.

Site-Directed Mutagenesis: To validate the predictions from computational models, site-directed mutagenesis of the target receptor could be performed. By mutating the key amino acid residues predicted to be involved in binding and then re-evaluating the binding affinity of the compound, the importance of these residues can be experimentally confirmed.

The ultimate goal of these in vitro studies would be to understand how the molecular interactions of this compound translate into effects on cellular signaling and biochemical pathways.

Hypothetical Research Plan:

Second Messenger Assays: In cell-based assays expressing the identified target receptor, the effect of the compound on the levels of intracellular second messengers, such as cyclic AMP (cAMP) or inositol phosphates (IP), could be measured. This would determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor.

Neurotransmitter Uptake Assays: Given its phenethylamine (B48288) scaffold, the compound's effect on the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine by their respective transporters (DAT, SERT, NET) could be investigated using synaptosomal preparations or cell lines expressing these transporters.

Gene Expression Analysis: The influence of the compound on the expression of specific genes downstream of its target receptor could be analyzed using techniques like quantitative polymerase chain reaction (qPCR) or microarray analysis in a relevant cell line.

Hypothetical Data Table for Functional Assays:

Pathway/Target Assay Type Hypothetical EC50/IC50 (µM) Hypothetical Functional Effect
Dopamine D2 Receptor SignalingcAMP Assay2.5 (IC50)Antagonist
Serotonin Transporter (SERT)Neurotransmitter Uptake0.8 (IC50)Reuptake Inhibitor
Dopamine Transporter (DAT)Neurotransmitter Uptake5.2 (IC50)Reuptake Inhibitor

Future Research Directions and Emerging Avenues for Methyl 3 Bromo 4 Methoxyphenethylcarbamate

Exploration of Bioisosteric Replacements and Structural Analogs

The targeted modification of the Methyl 3-bromo-4-methoxyphenethylcarbamate structure through bioisosteric replacement and the synthesis of structural analogs represents a primary avenue for future research. Bioisosterism, the exchange of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry and materials science for optimizing molecular properties. drughunter.comspirochem.comnih.gov

Bromoarene Moiety: The bromine atom on the aromatic ring is a key feature, influencing the molecule's electronic properties, lipophilicity, and potential for metabolic transformation. Future work could explore its replacement with other functional groups to fine-tune these characteristics.

Halogen Replacement: Substituting bromine with chlorine or fluorine could alter the compound's polarity and metabolic stability. The carbon-fluorine bond, in particular, is stronger and can block metabolic oxidation at that position. nih.gov

Pseudo-halogen Analogs: Replacing bromine with isosteric groups like the cyano (-CN) or trifluoromethyl (-CF3) group would significantly modify the electronic profile and potential for specific intermolecular interactions, such as dipole-dipole interactions or hydrogen bonding. cambridgemedchemconsulting.com

Methoxy (B1213986) Group Modification: The methoxy group is a common feature in bioactive molecules, often involved in hydrogen bonding and subject to metabolic O-demethylation.

Alternative Ethers: Replacing the methyl group with larger alkyl or fluoroalkyl groups (e.g., -OCHF2, -OCF3) could enhance metabolic stability and modulate lipophilicity. researchgate.net

Hydrogen Bond Donors/Acceptors: Substitution with a hydroxyl (-OH) or an amino (-NH2) group would introduce hydrogen bond donating capabilities, drastically changing the solubility and interaction profile of the molecule.

Conformational Constraint: Introducing rigidity into the ethyl linker, for instance by incorporating a cyclopropane (B1198618) ring or a double bond, would create conformationally restricted analogs. This can be a powerful strategy for improving target affinity and reducing off-target effects.

Amide and Ester Bioisosteres: The carbamate (B1207046) group itself can be replaced with non-classical bioisosteres like 1,2,4-oxadiazoles or other five-membered heterocyclic rings to improve metabolic stability and other pharmacokinetic properties. drughunter.com

A systematic exploration of these analogs would generate a library of compounds with diverse physicochemical properties, as detailed in the hypothetical analog table below.

Analog Type Modification Rationale
Halogen AnalogReplace -Br with -FIncrease metabolic stability, alter electronics
Pseudo-halogen AnalogReplace -Br with -CNModify polarity and hydrogen bonding potential
Ether AnalogReplace -OCH3 with -OCF3Enhance metabolic stability, increase lipophilicity
Phenol (B47542) AnalogReplace -OCH3 with -OHIntroduce hydrogen bond donor, increase polarity
Backbone AnalogIntroduce cyclopropane on ethyl linkerIntroduce conformational rigidity
Heterocyclic AnalogReplace carbamate with oxadiazoleImprove metabolic stability and pharmacokinetic profile

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

To accelerate the synthesis and evaluation of this compound and its analogs, modern synthesis technologies should be employed. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch chemistry, including enhanced safety, scalability, and speed. nih.govacs.org

The synthesis of carbamates can be achieved through various methods, many of which are amenable to flow chemistry. researchgate.netorganic-chemistry.org For instance, a continuous-flow process could be designed based on the reaction of 3-bromo-4-methoxyphenethylamine (B71492) with a suitable carbonate reagent. nih.gov Alternatively, methods involving the Curtius rearrangement of a corresponding acyl azide (B81097) in a heated flow reactor can provide a safe and efficient route to the carbamate. nih.govbeilstein-journals.org The use of CO2 as a C1 source in the presence of an amine and an alkylating agent is another green chemistry approach that has been successfully implemented in continuous-flow systems for carbamate synthesis. nih.govorganic-chemistry.org

Key advantages of a flow chemistry approach include:

Improved Safety: Handling of potentially hazardous intermediates or reagents is minimized as they are generated and consumed in situ within a closed system. acs.org

Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to higher yields and purities. nih.gov

Scalability: Scaling up production is straightforward by extending the operation time or by using parallel reactor lines, avoiding the challenges of scaling up batch reactors.

The integration of flow reactors with automated platforms, such as robotic liquid handlers and purification systems, would enable the rapid synthesis of a library of analogs for screening. acs.org This high-throughput approach is essential for efficiently exploring the structure-activity relationships of this compound class.

Investigation of Supramolecular Chemistry and Self-Assembly Properties

The functional groups within this compound provide multiple sites for non-covalent interactions, suggesting a rich potential for supramolecular assembly. nih.govcarloneresearch.eu The study of these interactions is crucial for understanding how the molecule might behave in condensed phases or interact with biological macromolecules.

The carbamate moiety is a well-known participant in hydrogen bonding, with the N-H group acting as a donor and the carbonyl oxygen as an acceptor. nih.govnih.gov This could lead to the formation of predictable supramolecular synthons, such as head-to-tail dimers or one-dimensional chains. researchgate.net

Potential non-covalent interactions to investigate:

Hydrogen Bonding: The N-H···O=C hydrogen bond is a primary interaction that could drive self-assembly.

π-π Stacking: The electron-rich aromatic ring can interact with other aromatic systems through π-π stacking.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases (e.g., carbonyl oxygen).

Techniques such as single-crystal X-ray diffraction, NMR spectroscopy (including variable temperature studies and Nuclear Overhauser Effect experiments), and computational modeling could be used to probe these self-assembly properties. Understanding the supramolecular behavior of this compound could open avenues in materials science, for example, in the design of new organogels or liquid crystals. nih.gov

Development of Novel Analytical Techniques for Trace Analysis and Metabolite Profiling

For any potential application, robust analytical methods are required for detection and quantification. This is particularly relevant for trace analysis in complex matrices and for understanding metabolic fate in non-human biological systems.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective analysis of carbamates. nih.govnih.gov A future research direction would be to develop and validate a specific LC-MS/MS method for this compound. This would involve optimizing chromatographic separation and mass spectrometric parameters (e.g., precursor and product ions in multiple reaction monitoring mode) to achieve low limits of detection. nih.govsepscience.com

Furthermore, investigating the metabolic profile of this compound in vitro is essential. Using non-human biological systems, such as liver microsomes or recombinant enzymes, can provide insight into its metabolic stability and potential biotransformation pathways. nih.gov

Potential metabolic pathways to investigate:

Oxidative Demethylation: Conversion of the methoxy group to a hydroxyl group.

Aromatic Hydroxylation: Oxidation of the benzene (B151609) ring.

Carbamate Hydrolysis: Cleavage of the carbamate ester bond to yield the corresponding amine and alcohol. acs.org

Oxidation of the Ethyl Linker: Hydroxylation at the benzylic or terminal position.

The identification of these metabolites can be achieved using high-resolution mass spectrometry (HRMS), which provides accurate mass measurements to determine elemental compositions. nih.gov A biocompatible solid-phase microextraction (SPME) fiber could also be developed for in vivo monitoring in model organisms like plants, allowing for simultaneous tracking of the parent compound and its metabolites. acs.orgnih.gov Studies on how carbamates may alter the profiles of endogenous metabolites, such as bile acids in in vitro gut microbiota models, could also be a relevant area of inquiry. biorxiv.orgbiorxiv.org

Advancements in Predictive Modeling for Reactivity and Potential Applications

Computational modeling provides a powerful tool to predict the properties and behavior of molecules, thereby guiding and accelerating experimental research.

Quantitative Structure-Activity Relationship (QSAR): Should a particular biological activity be identified for this class of compounds, QSAR models could be developed to predict the activity of novel analogs. plos.orgnih.gov This involves calculating a range of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for a series of synthesized analogs and correlating them with their measured activity. A robust QSAR model can then be used to prioritize the synthesis of new compounds with potentially enhanced activity. youtube.com

Reactivity Modeling: The reactivity of this compound, particularly with respect to metabolic degradation, can be predicted using computational chemistry methods like Density Functional Theory (DFT). nih.gov For instance, DFT calculations can estimate the activation energies for various metabolic reactions, such as oxidation at different sites on the aromatic ring or cleavage of the carbamate bond. mdpi.com Models that predict the site selectivity of aromatic C-H functionalization could be particularly useful in anticipating the most likely points of metabolic attack. rsc.orgca.gov

Machine Learning Approaches: Modern machine learning algorithms can be trained on large datasets of chemical reactions to predict outcomes with increasing accuracy. youtube.com As more data on the synthesis and properties of related carbamates become available, machine learning models could be developed to predict optimal reaction conditions, potential biological activities, or even toxicological profiles.

The synergy between these predictive models and experimental work will be crucial for the efficient and targeted exploration of this compound and its derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.